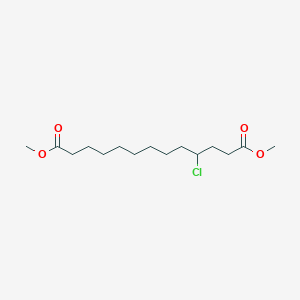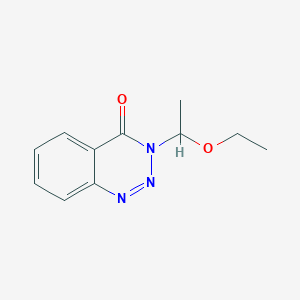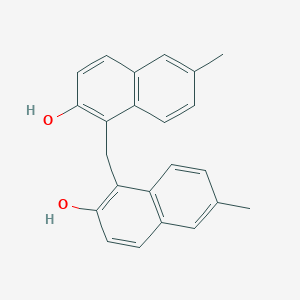
1,1'-Methylenebis(6-methylnaphthalen-2-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis(6-methylnaphthalen-2-ol) is an organic compound with the molecular formula C23H20O2 It is a derivative of naphthalene, featuring two naphthol units connected by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(6-methylnaphthalen-2-ol) typically involves the condensation of 6-methylnaphthalen-2-ol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two naphthol units. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide
Solvents: Common solvents include ethanol or methanol
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(6-methylnaphthalen-2-ol) follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature control
Purification: Techniques such as recrystallization or chromatography to ensure high purity
Yield Optimization: Adjusting reaction parameters to maximize yield and minimize by-products
化学反応の分析
Types of Reactions
1,1’-Methylenebis(6-methylnaphthalen-2-ol) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones
Reduction: Reduction reactions can convert it to dihydro derivatives
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Produces naphthoquinones
Reduction: Yields dihydro derivatives
Substitution: Results in halogenated or nitrated naphthalenes
科学的研究の応用
1,1’-Methylenebis(6-methylnaphthalen-2-ol) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications due to its bioactive properties
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 1,1’-Methylenebis(6-methylnaphthalen-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site and blocking substrate access
Modulate Receptors: By interacting with receptor sites and altering signal transduction pathways
Induce Apoptosis: In cancer cells through the activation of apoptotic pathways
類似化合物との比較
Similar Compounds
- 1,1’-Methylenebis(naphthalen-2-ol)
- 6-Methylnaphthalen-2-ol
- 2,2’-Methylenebis(6-methylnaphthalen-1-ol)
Uniqueness
1,1’-Methylenebis(6-methylnaphthalen-2-ol) is unique due to:
- Structural Features : The presence of a methylene bridge connecting two naphthol units
- Reactivity : Its ability to undergo a wide range of chemical reactions
- Applications : Its diverse applications in various scientific fields
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research.
特性
CAS番号 |
112204-07-6 |
|---|---|
分子式 |
C23H20O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
1-[(2-hydroxy-6-methylnaphthalen-1-yl)methyl]-6-methylnaphthalen-2-ol |
InChI |
InChI=1S/C23H20O2/c1-14-3-7-18-16(11-14)5-9-22(24)20(18)13-21-19-8-4-15(2)12-17(19)6-10-23(21)25/h3-12,24-25H,13H2,1-2H3 |
InChIキー |
DVHUVIZUXAUQLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)O)CC3=C(C=CC4=C3C=CC(=C4)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


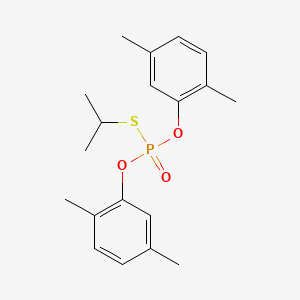
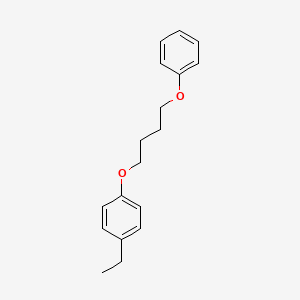
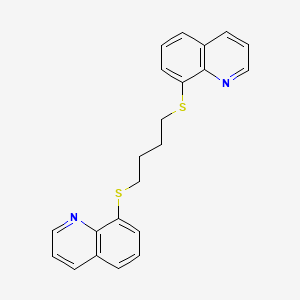
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)
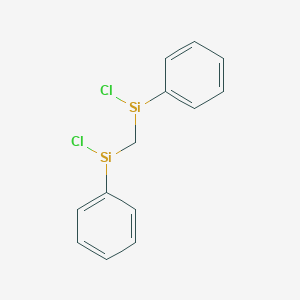
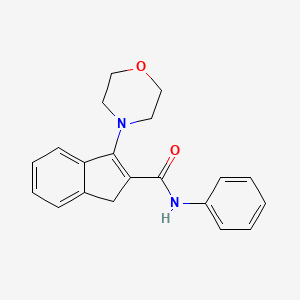
![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
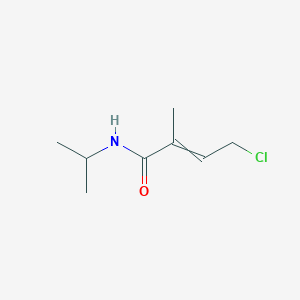
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
